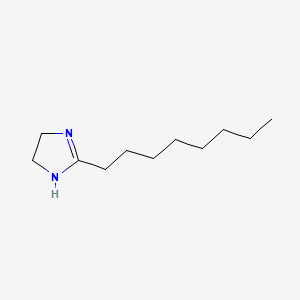![molecular formula C14H9NO B13869740 4-[(Pyridin-4-yl)ethynyl]benzaldehyde CAS No. 918408-06-7](/img/structure/B13869740.png)
4-[(Pyridin-4-yl)ethynyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pyridin-4-yl)ethynyl]benzaldehyde: is an organic compound with the molecular formula C12H9NO . It is characterized by the presence of a pyridine ring and a benzaldehyde moiety connected through an ethynyl linkage. This compound is known for its significant reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-4-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in a solvent mixture of tetrahydrofuran and toluene under an inert atmosphere at elevated temperatures. The trimethylsilyl group is then removed using a base to yield the desired product[2][2].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error[2][2].
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Pyridin-4-yl)ethynyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium azide (NaN3) and alkyl halides are commonly used.
Major Products Formed:
Oxidation: 4-[(Pyridin-4-yl)ethynyl]benzoic acid.
Reduction: 4-[(Pyridin-4-yl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Pyridin-4-yl)ethynyl]benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(Pyridin-4-yl)ethynyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the aldehyde and ethynyl groups, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical processes, including enzyme inhibition and protein modification .
Comparación Con Compuestos Similares
4-(4-Pyridinyl)benzaldehyde: Similar structure but lacks the ethynyl linkage.
4-Ethynylbenzaldehyde: Similar structure but lacks the pyridine ring.
Uniqueness: 4-[(Pyridin-4-yl)ethynyl]benzaldehyde is unique due to the presence of both the pyridine ring and the ethynyl linkage, which confer distinct reactivity and versatility in chemical reactions. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Propiedades
Número CAS |
918408-06-7 |
|---|---|
Fórmula molecular |
C14H9NO |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-(2-pyridin-4-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H9NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15-10-8-13/h3-11H |
Clave InChI |
DLSNDGZJILCGLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C#CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)

![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)

![tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate](/img/structure/B13869718.png)


![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester](/img/structure/B13869742.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)


